molecular formula C17H19NO B13158147 2-[(3-Phenoxyphenyl)methyl]pyrrolidine

2-[(3-Phenoxyphenyl)methyl]pyrrolidine

Cat. No.: B13158147
M. Wt: 253.34 g/mol
InChI Key: KCANWSDWAWRLCO-UHFFFAOYSA-N
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Description

2-[(3-Phenoxyphenyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3-phenoxybenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to fully saturated compounds.

Scientific Research Applications

2-[(3-Phenoxyphenyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Phenoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride
  • 3-Phenoxybenzyl chloride
  • Pyrrolidine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a phenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-[(3-phenoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C17H19NO/c1-2-8-16(9-3-1)19-17-10-4-6-14(13-17)12-15-7-5-11-18-15/h1-4,6,8-10,13,15,18H,5,7,11-12H2

InChI Key

KCANWSDWAWRLCO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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